N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide, commonly known as ketamine, is a widely used anesthetic drug. It was first synthesized in 1962 by Calvin L. Stevens, and since then, it has been used for various purposes in the medical field. Ketamine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been shown to have antidepressant effects.
Mechanism of Action
Ketamine works by blocking the N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide receptor, which is involved in the regulation of glutamate, a neurotransmitter that is involved in learning and memory. By blocking the N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide receptor, ketamine increases the release of another neurotransmitter, called brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This increase in BDNF levels is thought to be responsible for ketamine's antidepressant effects.
Biochemical and Physiological Effects:
Ketamine has been shown to increase the release of glutamate and BDNF in the prefrontal cortex, which is a region of the brain that is involved in the regulation of mood and emotions. Ketamine also increases the release of dopamine and serotonin, two neurotransmitters that are involved in the regulation of mood and reward.
Advantages and Limitations for Lab Experiments
Ketamine has several advantages for lab experiments. It has a rapid onset of action and a short duration of action, which makes it useful for studying the effects of acute drug exposure. It also has a wide therapeutic index, which means that it has a large margin of safety. However, ketamine can be difficult to administer in precise doses, and it can cause respiratory depression and other adverse effects at high doses.
Future Directions
For ketamine research include the development of new drugs that target the N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide receptor and the identification of biomarkers that can predict treatment response.
Synthesis Methods
The synthesis of ketamine involves the reaction of cyclohexanone with benzyl chloride to form N-benzylcyclohexanone. This compound is then reacted with methylamine to form N-benzyl-1-aminocyclohexane. The benzyl group is then removed by catalytic hydrogenation to form N-1-aminocyclohexanone. This compound is then reacted with cyanogen bromide to form N-(1-cyanocyclohexyl)acetamide. Finally, N-(1-cyanocyclohexyl)acetamide is reacted with 2,4-dichlorobenzyl chloride to form N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide, which is ketamine.
Scientific Research Applications
Ketamine has been extensively studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have rapid and long-lasting antidepressant effects, which are not seen with traditional antidepressants. Ketamine has also been studied for its potential use in treating chronic pain, opioid addiction, and alcoholism.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2N3O/c1-13(15-7-6-14(19)10-16(15)20)23(2)11-17(24)22-18(12-21)8-4-3-5-9-18/h6-7,10,13H,3-5,8-9,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICZGHGGIYCPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N(C)CC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2-{[1-(2,4-dichlorophenyl)ethyl](methyl)amino}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.